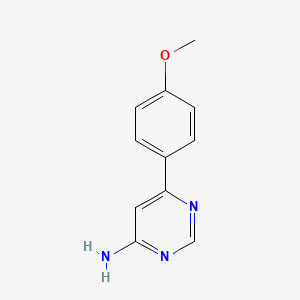

6-(4-Methoxyphenyl)pyrimidin-4-amine

Overview

Description

6-(4-Methoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenyl group at the 6-position and an amine group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Mechanism of Action

Target of Action

The primary target of 6-(4-Methoxyphenyl)pyrimidin-4-amine is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .

Mode of Action

This compound interacts with Aurora kinase A by binding to it . This binding inhibits the activity of Aurora kinase A, leading to changes in the cell division process . Specifically, the compound reduces the phosphorylation of Aurora kinase A at Thr283, a modification that is necessary for the protein’s activity .

Biochemical Pathways

The inhibition of Aurora kinase A by this compound affects the cell cycle, a biochemical pathway that controls cell division . The compound causes an accumulation of cells in the G2/M phase of the cell cycle, which is the stage where the cell prepares for division . This indicates that the compound disrupts the normal progression of the cell cycle.

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells . The compound triggers the cleavage of caspase-3 and caspase-7, enzymes that play a key role in apoptosis, the process of programmed cell death . It also induces the cleavage of poly (ADP-ribose) polymerase, another protein involved in apoptosis .

Biochemical Analysis

Biochemical Properties

6-(4-Methoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites within the cell . These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can prevent the phosphorylation of downstream targets, leading to changes in cell signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit the activity of certain metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability . These factors are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals . Additionally, post-translational modifications, such as phosphorylation, can influence its activity and function within specific subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

6-(4-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methoxyphenyl)pyrimidin-2-amine

- 4-(4-Methoxyphenyl)pyrimidin-5-amine

- 4-(4-Methoxyphenyl)pyrimidin-6-amine

Comparison

6-(4-Methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity .

Biological Activity

6-(4-Methoxyphenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-methoxyphenyl group. Its chemical formula is , and it exhibits properties conducive to biological activity, including the ability to interact with cellular targets effectively.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship of pyrimidine derivatives, indicating that modifications at the 4'-position of the phenyl ring are crucial for enhancing antiproliferative activity. For instance, compounds with electron-donating groups at this position showed improved efficacy compared to those with electron-withdrawing groups .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound ID | IC50 (nM) | Cell Line |

|---|---|---|

| Compound 1 | 43 | MDA-MB-435 |

| Compound 2 | 27 | T47D |

| Compound 3 | 15 | PC-3 |

| Compound 4 | 5 | MX-1 |

The above table summarizes the inhibitory concentration (IC50) values for selected compounds derived from the parent structure, showcasing their potency against different cancer cell lines.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. For example, one study reported that certain derivatives could inhibit tubulin polymerization effectively, demonstrating their potential as microtubule-targeting agents .

Apoptosis Induction

In addition to antiproliferative effects, compounds related to this compound have been shown to induce apoptosis in cancer cells. A notable derivative was found to have an EC50 of 2 nM in apoptosis induction assays, highlighting its potency as an apoptosis inducer . This activity is particularly relevant in the context of overcoming drug resistance in cancer therapy.

Antimicrobial Activity

Beyond anticancer properties, some derivatives have exhibited antimicrobial activity. A study evaluated various pyrimidine derivatives for their antibacterial efficacy and found promising results against Gram-positive and Gram-negative bacteria. The presence of methoxy groups was associated with enhanced antibacterial properties .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.5 | Escherichia coli |

| Compound C | 1.0 | Pseudomonas aeruginosa |

This table illustrates the minimum inhibitory concentration (MIC) values for various derivatives against selected bacterial strains.

Case Studies

Several studies have focused on the development and optimization of compounds based on the structure of this compound:

- Study on Anticancer Derivatives : A series of analogues were synthesized and tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and biological activity .

- Apoptosis Induction Research : Investigations into specific derivatives demonstrated their ability to activate caspases and induce apoptosis effectively, making them candidates for further development in cancer therapy .

- Antimicrobial Efficacy : Research highlighted the potential of certain derivatives to act as broad-spectrum antibiotics, particularly in resistant strains of bacteria .

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFGFKRDRFRUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.